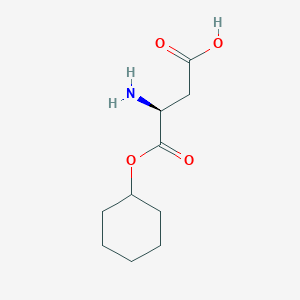
(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid is a chiral compound with a specific stereochemistry denoted by the (3S) configuration. This compound features an amino group, a cyclohexyloxy group, and a ketone functional group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanol and amino acids.
Protection and Activation: The hydroxyl group of cyclohexanol is often protected using a suitable protecting group. The amino acid is activated using reagents like carbodiimides.
Coupling Reaction: The protected cyclohexanol is coupled with the activated amino acid under controlled conditions to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyloxy group can enhance lipophilicity, aiding in membrane permeability. The ketone group can participate in various biochemical reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
4-oxobutanoic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid is unique due to its specific (3S) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall chemical behavior.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17NO4/c11-8(6-9(12)13)10(14)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
QHUOXBPBRMENSU-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(CC1)OC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
C1CCC(CC1)OC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


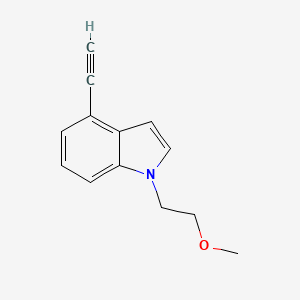
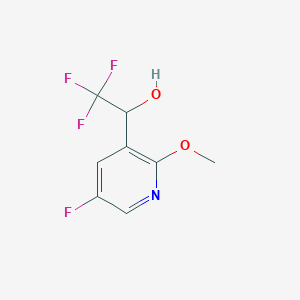



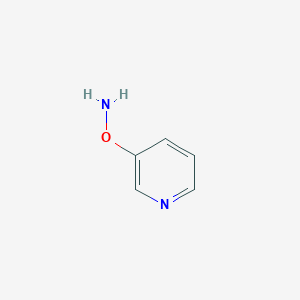
![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)


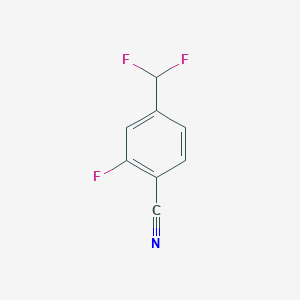


![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
